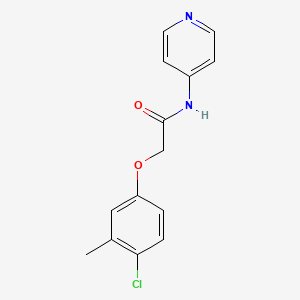
2-(4-chloro-3-methylphenoxy)-N-4-pyridinylacetamide
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-4-pyridinylacetamide, also known as pyridacil, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyridine class of organic compounds and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research into the derivatives of 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylacetamide has shown promising results in the field of antimicrobial activities. Studies have demonstrated that the synthesis of imines and thiazolidinones derivatives from this compound has led to the development of substances with significant antibacterial and antifungal properties (Fuloria et al., 2009); (Fuloria et al., 2014).
Electrochemical Applications
Electrochemical DNA biosensors, utilized for evaluating chemical compounds interacting with DNA, have incorporated analogues of 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylacetamide. This approach aids in assessing the efficacy of DNA-interacting compounds, thereby contributing to the field of chemotherapeutics (Szpakowska et al., 2006).
Polyimide Synthesis
This compound has been instrumental in the synthesis of soluble polyimides, which are important in the development of materials with excellent solubility and good thermal stability. These polyimides, containing both pyridine and fluorine, demonstrate significant potential in various industrial applications (Zhang et al., 2007).
Ion-Exchange Membranes
In the field of membrane science, derivatives of 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylacetamide have been used to create sulfonated polyphosphazene ion-exchange membranes. These membranes exhibit impressive ion-exchange capacities and thermal stability, making them valuable in various separation processes (Wycisk & Pintauro, 1996).
Environmental Analysis
The compound has been utilized in the development of sensors for environmental monitoring, particularly for the determination of water pollutants. This includes the creation of voltammetric sensors for the detection of phenolic compounds in water samples, showcasing its relevance in environmental chemistry (Karimi-Maleh et al., 2019).
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-8-12(2-3-13(10)15)19-9-14(18)17-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAFMTSHAJERDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B5821821.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5821822.png)

![1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone](/img/structure/B5821855.png)
![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)

![1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)

![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)


![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)